molecular formula C7H4N4O B13963760 6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole

6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole

Cat. No.: B13963760
M. Wt: 160.13 g/mol
InChI Key: IXTVCJYQDRMINM-UHFFFAOYSA-N
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Description

6H-Imidazo[4,5-e]-2,1,3-benzoxadiazole is a heterocyclic compound that features a fused ring system comprising an imidazole ring and a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[4,5-e]-2,1,3-benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable solvents and catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6H-Imidazo[4,5-e]-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoquinones, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .

Scientific Research Applications

6H-Imidazo[4,5-e]-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Imidazo[4,5-e]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Uniqueness: 6H-Imidazo[4,5-e]-2,1,3-benzoxadiazole stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with specific biological activities and material properties .

Properties

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

IUPAC Name

3H-imidazo[4,5-e][2,1,3]benzoxadiazole

InChI

InChI=1S/C7H4N4O/c1-2-5-7(11-12-10-5)6-4(1)8-3-9-6/h1-3,10H

InChI Key

IXTVCJYQDRMINM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NON2)C3=NC=NC3=C1

Origin of Product

United States

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